The synthesis of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid can be achieved through several methods, primarily involving the electrophilic trapping of organometallic reagents with boric esters.
The molecular structure of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid features:
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid is primarily involved in cross-coupling reactions, notably the Suzuki-Miyaura reaction, where it acts as an organoboron reagent.
The mechanism of action for [3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid primarily revolves around its ability to form stable complexes with diols and participate in cross-coupling reactions.
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid has significant applications across various fields:
Boronic acids, characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent (R-B(OH)₂), constitute a versatile class of organoboron compounds. Their significance in contemporary research stems from unique electronic properties, reversible covalent binding capabilities, and structural adaptability. The boron atom's vacant p-orbital confers Lewis acidity, enabling reversible interactions with nucleophiles like diols, amines, and peroxides. This underpins their utility in molecular recognition, catalysis, and therapeutic applications [1] [3]. Physicochemical properties, particularly pKa, are tunable through substituent effects, allowing precise modulation of reactivity for specific applications. The boronic acid functional group serves as a bioisostere for carboxylic acids, facilitating its integration into bioactive scaffolds while enhancing metabolic stability and target engagement [1] [5].
The journey of arylboronic acids from chemical curiosities to therapeutic agents spans over 160 years:
These milestones catalysed research into boronic acid derivatives, expanding beyond oncology into antimicrobial, antiviral, and anti-inflammatory agents. The evolution reflects a paradigm shift—from viewing boron as toxicologically suspect to recognizing its privileged status in drug design [5].
Table 1: Historical Milestones in Arylboronic Acid Development
Year | Milestone | Significance |
---|---|---|
1860 | Synthesis of first boronic acid (ethylboronic acid) by Edward Frankland | Established fundamental organoboron chemistry |
1979 | Discovery of Suzuki-Miyaura cross-coupling by Akira Suzuki | Revolutionized synthetic access to biaryls; cornerstone of modern drug synthesis |
2003 | FDA approval of bortezomib (Velcade®) | First therapeutic boronic acid; validated boron in medicinal chemistry |
2016 | FDA approval of crisaborole (Eucrisa®) | Demonstrated utility in non-oncological indications (atopic dermatitis) |
Ortho-substituted phenylboronic acids exhibit distinct physicochemical and biochemical behaviours compared to meta/para isomers, driven by steric constraints, electronic modulation, and intramolecular interactions:
Table 2: Impact of Ortho-Substituents on Phenylboronic Acid Properties
Ortho-Substituent | pKa Shift | Key Structural Effects | Functional Consequences |
---|---|---|---|
-OCH₃ | Increases (pKa ↑) | Weak H-bonding with B-OH | Reduced diol affinity; enhanced Pd-chelation |
-F | Decreases (pKa ↓) | Strong inductive effect; no H-bonding | Higher sugar-binding capacity |
-CHO | Significant decrease | Cyclic benzoxaborole formation | Antifungal activity; stabilized sensors |
-CH₂OH | Moderate decrease | Potential for hemiester formation or cyclization | Drug solubility; polymer conjugation sites |
[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid (CAS# 1318165-81-9) represents a strategically designed hybrid scaffold merging ortho-hydroxymethyl and meta-methoxy functionalities:
Table 3: Key Identifiers and Properties of [3-(Hydroxymethyl)-5-methoxyphenyl]boronic Acid
Property | Value/Descriptor | Source/Experimental Basis |
---|---|---|
CAS Registry Number | 1318165-81-9 | Commercial chemical databases [4] |
Molecular Formula | C₇H₉BO₄ | Elemental analysis; HRMS [4] |
SMILES | COC1=CC(O)=CC(B(O)O)=C1 | Canonical representation [4] |
pKa (Predicted) | ~8.2–8.7 | Ortho-CH₂OH lowers pKa vs phenylboronic acid (8.8) [2] |
Aqueous Solubility | High (>50 mM) | Hydroxymethyl enhances hydrophilicity [5] |
Tautomeric Potential | Low (no spontaneous cyclization) | Compared to 2-formyl analogs [2] |
This compound exemplifies the structure-driven functionalization paradigm in boronic acid chemistry. Its targeted synthesis and exploration promise to advance applications in:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8